molecular formula C9H8N2O B13951284 3-Cyano-2-methylbenzamide CAS No. 212374-14-6

3-Cyano-2-methylbenzamide

Cat. No.: B13951284
CAS No.: 212374-14-6
M. Wt: 160.17 g/mol
InChI Key: ZKXNZRCAFUWFIC-UHFFFAOYSA-N
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Description

3-Cyano-2-methylbenzamide is an organic compound with the molecular formula C9H8N2O. It is a derivative of benzamide, characterized by the presence of a cyano group (-CN) and a methyl group (-CH3) attached to the benzene ring. This compound is of significant interest in various fields of chemistry and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyano-2-methylbenzamide typically involves the cyanoacetylation of amines. One common method is the reaction of 2-methylbenzoic acid with cyanogen bromide in the presence of a base, such as triethylamine, to form the cyano group. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-2-methylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Cyano-2-methylbenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyano-2-methylbenzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors .

Comparison with Similar Compounds

  • 3-Cyano-N-methylbenzamide
  • 4-Cyano-N-methylbenzamide
  • 3-Hydroxy-N-methylbenzamide
  • 3-Amino-N-ethylbenzamide

Comparison: 3-Cyano-2-methylbenzamide is unique due to the specific positioning of the cyano and methyl groups on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .

Biological Activity

3-Cyano-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a cyano group (-C≡N) and a methyl group attached to a benzamide structure. The presence of the cyano group allows it to act as an electrophile, which can interact with nucleophilic sites on proteins and enzymes, leading to potential modifications in their activity.

The mechanism of action for this compound primarily involves its electrophilic nature. The compound can:

  • Inhibit Enzymatic Activity: It may bind to specific enzymes, altering their function and affecting various biochemical pathways. This interaction is crucial for studying enzyme mechanisms and developing inhibitors for therapeutic purposes.
  • Modulate Cellular Pathways: By interacting with molecular targets, it can influence pathways related to inflammation and cancer progression.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties: The compound has shown potential in inhibiting cancer cell proliferation through the modulation of specific molecular targets.
  • Anti-inflammatory Effects: Studies suggest that it may reduce the production of pro-inflammatory cytokines, indicating its utility in inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound. Below are key findings:

StudyYearFindings
BenchChem Study2024Demonstrated the compound's ability to inhibit certain enzymes involved in metabolic pathways.
PMC Research2022Showed that the compound reduced TNF-α and IL-1β production in macrophages, suggesting anti-inflammatory properties .
J-Stage Evaluation2024Reported on the synthesis of derivatives with enhanced anticancer activities, highlighting structural modifications that improved efficacy .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds. The following table outlines key differences:

CompoundStructureBiological Activity
This compoundCyano group + Methyl group on benzeneAnticancer, anti-inflammatory
3-Cyano-N-methylbenzamideCyano group + N-methyl substitutionSimilar activities but different potency
4-Cyano-N-methylbenzamideCyano group at para positionPotentially lower reactivity due to steric hindrance

Properties

CAS No.

212374-14-6

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

3-cyano-2-methylbenzamide

InChI

InChI=1S/C9H8N2O/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-4H,1H3,(H2,11,12)

InChI Key

ZKXNZRCAFUWFIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1C(=O)N)C#N

Origin of Product

United States

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